

An In-depth Technical Guide to 2-Bromo-5-methoxybenzoic Acid

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Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzoic acid

Cat. No.: B042474

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxybenzoic acid is a vital halogenated aromatic carboxylic acid that serves as a cornerstone in the synthesis of a multitude of complex organic molecules. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a methoxy group on a benzene ring, provides a versatile scaffold for synthetic chemists. This guide offers a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in pharmaceutical and chemical research, particularly as a key intermediate.

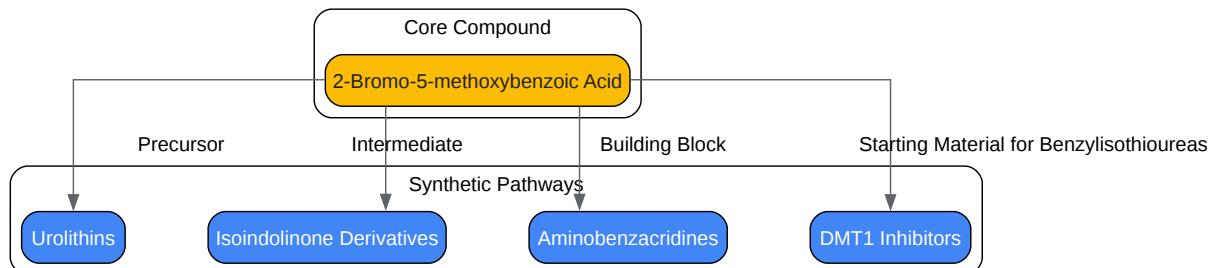
Chemical and Physical Properties

The physicochemical properties of **2-Bromo-5-methoxybenzoic acid** are crucial for its handling, reaction optimization, and purification. A summary of these properties is presented below.

Property	Value
Molecular Weight	231.04 g/mol [1] [2]
Molecular Formula	C ₈ H ₇ BrO ₃ [1] [2]
CAS Number	22921-68-2 [1]
Appearance	White to off-white or light yellow crystal powder [3]
Melting Point	157-159 °C [4]
Boiling Point	337.8 °C at 760 mmHg (Predicted) [5] [6]
Density	1.625 g/cm ³ (Predicted) [3] [7] [6]
pKa	2.73±0.10 (Predicted)
Solubility	Soluble in Chloroform, DMSO, Methanol [4]
InChI Key	ODHJOROUCITYNF-UHFFFAOYSA-N

Synthesis and Applications

2-Bromo-5-methoxybenzoic acid is a key building block in organic synthesis. Its strategic functionalization allows for its incorporation into more complex molecular architectures. A significant application is its role as a precursor in the synthesis of urolithins, which are metabolites with potential health benefits. It is also utilized in the creation of isoindolinone derivatives and substituted aminobenzacridines, classes of compounds with diverse pharmacological activities.



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Fig. 1: Role as a versatile building block.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid

This protocol details the synthesis of **2-Bromo-5-methoxybenzoic acid** via the bromination of m-methoxybenzoic acid.

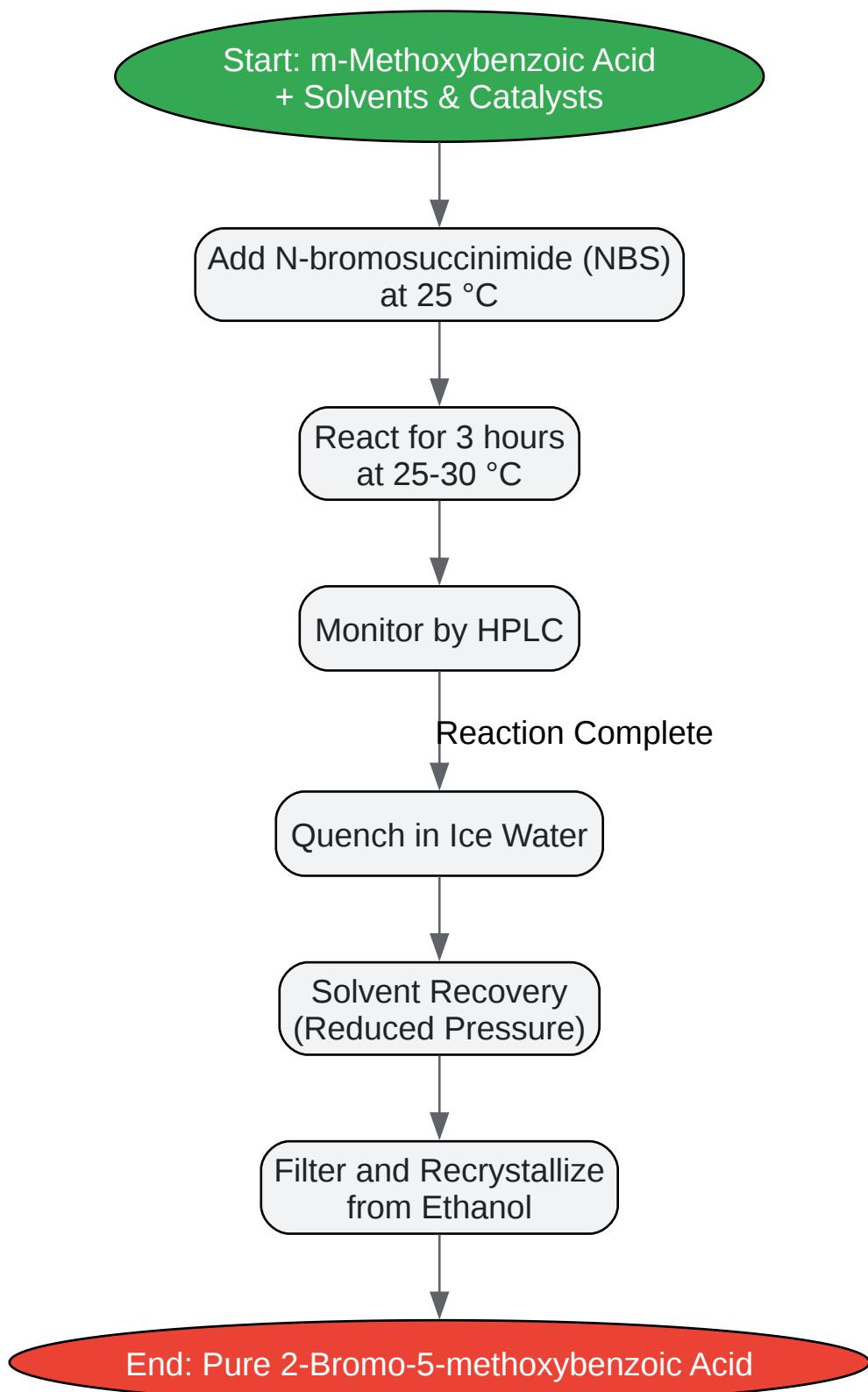
Materials:

- m-Methoxybenzoic acid
- N-bromosuccinimide (NBS)
- Dichloromethane (DCM)
- Concentrated Sulfuric Acid
- Potassium Bromide
- Red Phosphorus

- Ethanol
- Ice water

Procedure:

- To a 500mL four-neck flask, sequentially add 75g of dichloromethane, 15.2g (0.1mol) of m-methoxybenzoic acid, 30mL of concentrated sulfuric acid, 1.19g (0.01mol) of potassium bromide, and 1.23g (0.01mol) of red phosphorus.
- Begin stirring the mixture. At 25 °C, add 26.7g (0.15mol) of N-bromosuccinimide.
- Maintain the reaction temperature between 25-30 °C and continue the reaction for 3 hours.
- Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Upon completion, pour the reaction mixture into 200g of ice water to quench the reaction.
- Recover the dichloromethane under reduced pressure.
- Filter the mother liquor and recrystallize the solid product from 65mL of ethanol.
- Dry the resulting white solid to obtain **2-Bromo-5-methoxybenzoic acid**.



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Fig. 2: Synthesis workflow.

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of **2-Bromo-5-methoxybenzoic acid**.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or Formic acid (for MS compatibility)

Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% acid (e.g., phosphoric acid).
- Standard Solution Preparation: Accurately weigh and dissolve a known amount of **2-Bromo-5-methoxybenzoic acid** reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions for calibration.
- Sample Preparation: Accurately weigh the synthesized sample and dissolve it in the mobile phase to a known concentration.
- Chromatographic Conditions:
 - Column: C18 reverse-phase
 - Flow Rate: 1.0 mL/min

- Injection Volume: 10 μL
- Detector Wavelength: 254 nm
- Column Temperature: 25 °C
- Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.

Safety and Handling

2-Bromo-5-methoxybenzoic acid is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Precautionary Measures:

- Avoid breathing dust.
- Wear protective gloves, protective clothing, and eye/face protection.
- Use only in a well-ventilated area.
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- If inhaled, remove the person to fresh air and keep comfortable for breathing.
- Store in a well-ventilated place. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

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